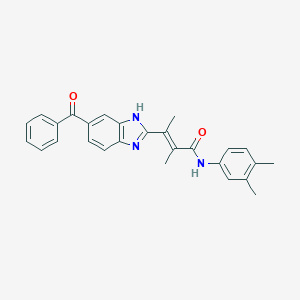
2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone, also known as DBFC, is a synthetic compound that has gained significant attention in the field of scientific research. This compound belongs to the family of cyclopentanone derivatives and has been studied extensively due to its potential applications in various fields, including medicine, materials science, and catalysis.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the mitochondrial pathway. 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has also been shown to generate reactive oxygen species (ROS) upon exposure to light, which can cause damage to cancer cells. In addition, 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has been shown to inhibit the activity of certain enzymes, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has been shown to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases. 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has also been shown to generate ROS upon exposure to light, which can cause damage to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone in lab experiments is its high purity and stability. 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone can be synthesized in high yields and purified by recrystallization, making it a reliable compound for use in experiments. Another advantage is its low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, one limitation of using 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone is its sensitivity to light. 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone generates ROS upon exposure to light, which can cause damage to normal cells. Therefore, precautions must be taken when handling 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone. One direction is the optimization of its anticancer activity. Further studies are needed to determine the optimal conditions for 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone to induce apoptosis in cancer cells. Another direction is the development of novel materials using 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone as a building block. 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has unique properties that make it a promising candidate for the synthesis of novel materials with unique properties. Finally, further studies are needed to determine the potential use of 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone as a catalyst in organic reactions. 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has been shown to have catalytic activity in certain reactions, and further studies are needed to determine its full potential as a catalyst.
Conclusion
In conclusion, 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone is a synthetic compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including medicine, materials science, and catalysis. The synthesis method of 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has been optimized to increase the yield and purity of the product. 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and has low toxicity in normal cells. However, precautions must be taken when handling 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone in lab experiments due to its sensitivity to light. There are several future directions for the study of 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone, including the optimization of its anticancer activity, the development of novel materials, and its potential use as a catalyst in organic reactions.
Métodos De Síntesis
2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone can be synthesized by the reaction of 2,5-cyclopentanedione with 4-fluorobenzaldehyde and 1,3-dithiol-2-one in the presence of a base catalyst. The reaction yields a yellow crystalline product that can be purified by recrystallization. The synthesis of 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has been optimized to increase the yield and purity of the product. The purity of the synthesized compound can be confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Aplicaciones Científicas De Investigación
2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has been studied extensively for its potential applications in various fields. In the field of medicine, 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. In materials science, 2-(1,3-Dithiolan-2-ylidene)-5-(4-fluorobenzylidene)cyclopentanone has been used as a building block for the synthesis of novel materials with unique properties. It has also been studied for its potential use as a catalyst in organic reactions.
Propiedades
Fórmula molecular |
C15H13FOS2 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(4-fluorophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C15H13FOS2/c16-12-4-1-10(2-5-12)9-11-3-6-13(14(11)17)15-18-7-8-19-15/h1-2,4-5,9H,3,6-8H2/b11-9+ |
Clave InChI |
OOHAEZXEQQOAQI-PKNBQFBNSA-N |
SMILES isomérico |
C\1CC(=C2SCCS2)C(=O)/C1=C/C3=CC=C(C=C3)F |
SMILES |
C1CC(=C2SCCS2)C(=O)C1=CC3=CC=C(C=C3)F |
SMILES canónico |
C1CC(=C2SCCS2)C(=O)C1=CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B290030.png)
![1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B290031.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B290033.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B290034.png)

![Ethyl 14-methyl-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene-4-carboxylate](/img/structure/B290040.png)

![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)

![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)


![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)
![ethyl (5Z)-3-methyl-5-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290051.png)